Sodium difluorophosphate
Description
Historical Context and Evolution of Difluorophosphate Chemistry
The journey of difluorophosphate chemistry began in 1929 with Willy Lange's discovery of the difluorophosphate ion (PO2F2⁻). wikipedia.org His initial synthesis involved the reaction of phosphorus pentoxide with ammonium (B1175870) fluoride (B91410), leading to the formation of ammonium difluorophosphate. wikipedia.org Subsequent research explored the synthesis of various alkali metal difluorophosphates through the reaction of dry difluorophosphoric acid with alkali metal chlorides. wikipedia.org
Difluorophosphoric acid itself can be produced through several methods, including the reaction of phosphoryl fluoride with water or the reaction of hydrogen fluoride with phosphorus pentoxide. wikipedia.org Early studies also noted that heating non-alkali or alkaline earth metal difluorophosphates results in their decomposition, first to a monofluorophosphate and then to an orthophosphate. wikipedia.org The foundational work on the synthesis and characterization of various difluorophosphate salts, including those of lithium, potassium, rubidium, cesium, ammonium, and silver, laid the groundwork for future investigations into their properties and applications. rsc.org
Significance of Sodium Difluorophosphate in Contemporary Chemical Science
In recent years, this compound has emerged as a compound of considerable interest, primarily due to its role as an electrolyte additive in battery technologies. alfachemic.comsciepublish.com The scientific community is actively exploring its potential to enhance the performance and stability of sodium-ion batteries (SIBs), which are considered a promising alternative to lithium-ion batteries (LIBs) due to the abundance and low cost of sodium. sciepublish.com
Fundamental Research Questions Driving this compound Investigations
Another critical area of investigation is the development of facile and scalable synthesis methods for high-purity this compound. rsc.orgkyoto-u.ac.jp While various synthetic routes exist, including ion exchange reactions and reactions involving difluorophosphoric acid, researchers are continuously seeking more efficient and cost-effective production methods to facilitate its widespread application. researchgate.netpoworks.comgoogle.com Furthermore, studies are exploring the optimal concentration of this compound as an additive to maximize its beneficial effects without negatively impacting other battery performance metrics. rsc.orgfrontiersin.org The comparative performance of this compound against other electrolyte additives, such as fluoroethylene carbonate (FEC), is also a subject of active research. rsc.orgfrontiersin.org
Detailed research findings have demonstrated the tangible benefits of using this compound as an electrolyte additive. For instance, its addition has been shown to significantly improve the cycle performance of hard carbon electrodes in sodium-ion batteries. rsc.orgresearchgate.net In one study, the capacity retention of a hard carbon electrode after 500 cycles was 76.3% with the this compound additive, compared to 59.2% after only 200 cycles in the neat electrolyte. rsc.orgresearchgate.net Moreover, a high average coulombic efficiency of 99.9% over 500 cycles was achieved. rsc.orgresearchgate.net Electrochemical impedance spectroscopy has also revealed a significant reduction in interfacial resistance upon the addition of this compound. researchgate.netrsc.org These findings underscore the potential of this compound to address key challenges in the development of next-generation battery technologies.
| Property | Value/Observation | Reference |
| Chemical Formula | NaPO2F2 | alfachemic.com |
| Molar Mass | 123.96 g/mol | alfachemic.com |
| Appearance | White powder | alfachemic.com |
| Purity (typical) | ≥99.5% | alfachemic.com |
| Solubility | Soluble (up to ~1 wt.%) in carbonate blends |
Structure
2D Structure
Properties
Molecular Formula |
F2NaO2P |
|---|---|
Molecular Weight |
123.959 g/mol |
IUPAC Name |
sodium;difluorophosphinate |
InChI |
InChI=1S/F2HO2P.Na/c1-5(2,3)4;/h(H,3,4);/q;+1/p-1 |
InChI Key |
KBVUALKOHTZCGR-UHFFFAOYSA-M |
Canonical SMILES |
[O-]P(=O)(F)F.[Na+] |
Synonyms |
difluorophosphoric acid difluorophosphoric acid, ammonium salt difluorophosphoric acid, potassium salt difluorophosphoric acid, sodium salt sodium DFP sodium difluorophosphate |
Origin of Product |
United States |
Methodologies for Sodium Difluorophosphate Synthesis
Ion Exchange Reactions for Difluorophosphate Salt Preparation
Ion exchange is a common and effective method for the preparation of difluorophosphate salts. This process involves the exchange of ions between a solid phase (the ion exchanger) and a liquid phase (the solution). science.govencyclopedia.pubmytapscore.com In the context of sodium difluorophosphate synthesis, this typically involves the use of precursor salts containing the desired difluorophosphate anion or sodium cation.
A facile and scalable two-step synthesis of this compound (NaPO2F2) can be achieved through a metathesis reaction involving potassium difluorophosphate (KPO2F2) and a sodium salt. kyoto-u.ac.jprsc.orgresearchgate.net One reported method utilizes the ion exchange between potassium difluorophosphate and sodium hexafluorophosphate (B91526) (NaPF6). kyoto-u.ac.jprsc.orgresearchgate.netresearchgate.net
In this procedure, potassium difluorophosphate is first synthesized by reacting potassium metaphosphate (KPO3) and potassium hexafluorophosphate (KPF6) at elevated temperatures. kyoto-u.ac.jpresearchgate.net The resulting KPO2F2 is then reacted with NaPF6 in a suitable solvent, such as dehydrated tetrahydrofuran (B95107) (THF). kyoto-u.ac.jp The reaction is typically stirred for an extended period at room temperature to facilitate the ion exchange. kyoto-u.ac.jp The desired this compound precipitates from the solution and can be isolated through centrifugation and subsequent washing with the solvent to remove impurities. kyoto-u.ac.jp
Table 1: Metathesis Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Molar Ratio (KDFP:NaPF6) | Solvent | Reaction Time | Product |
|---|
This table summarizes the key parameters for the synthesis of this compound via a metathesis reaction as described in the research.
Another ion exchange strategy for synthesizing this compound involves the use of ammonium (B1175870) difluorophosphate ((NH4)PO2F2) as a precursor. researchgate.netpoworks.comdntb.gov.ua This method leverages the fact that ammonium difluorophosphate can be readily prepared. researchgate.netpoworks.com
The synthesis proceeds by reacting the prepared ammonium difluorophosphate with a sodium-containing compound in a cation-exchange process. For instance, tetramethylammonium (B1211777) difluorophosphate has been successfully prepared from this compound via cation-exchange with tetramethylammonium chloride, demonstrating the feasibility of this approach. researchgate.netpoworks.comdntb.gov.ua The specific details of the cation-exchange reaction to form this compound from ammonium difluorophosphate, such as the choice of sodium salt and reaction conditions, are crucial for optimizing the yield and purity of the final product. researchgate.net
Metathesis Reactions Employing Potassium Difluorophosphate Precursors
Direct Synthesis Approaches
Direct synthesis methods offer an alternative to ion exchange reactions, often involving the direct reaction of an acid with a base or a one-step reaction between specific precursors.
This compound can be synthesized by the direct reaction of difluorophosphoric acid (HPO2F2) with sodium carbonate (Na2CO3). researchgate.netpoworks.comgoogle.comresearchgate.net This acid-base neutralization reaction yields this compound, carbon dioxide, and water.
To achieve a high yield of pure product, the reaction is often carried out in a non-aqueous solvent like 1,2-dimethoxyethane. researchgate.netpoworks.com The use of a strong drying agent, such as 3 Å molecular sieves, is also reported to be beneficial in removing water generated during the reaction, which can otherwise lead to the formation of by-products through hydrolysis. researchgate.netpoworks.com Difluorophosphoric acid itself is a corrosive and moisture-sensitive liquid. noaa.govwikipedia.org
A novel one-step synthesis method for this compound involves the reaction of phosphorus pentoxide (P2O5) with sodium difluoro(oxalato)borate (Na[B(C2O4)F2] or NaDFOB). google.com This approach is presented as a simple and environmentally friendly process that avoids the use of expensive catalysts and toxic gases. google.com
The reaction is conducted in a nonpolar solvent, such as toluene (B28343) or dichloroethane, at a moderately elevated temperature. google.com The molar ratio of phosphorus pentoxide to sodium difluoro(oxalato)borate is a critical parameter, with a ratio of approximately 1:1.8-2.2 being reported as optimal. google.com Following the reaction, the solid by-products, including boron trioxide (B2O3), can be removed by filtration. google.com The desired this compound is then obtained by distilling the filtrate under reduced pressure to crystallize the product, which is subsequently dried under vacuum. google.com This method boasts high yields and purity. google.com
Table 2: One-Step Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Purity | Yield |
|---|---|---|---|---|---|---|
| Phosphorus Pentoxide | Sodium Difluorooxalato Borate (B1201080) | Toluene | 60°C | 80 min | 99.9% | 98.9% |
This interactive table showcases the high efficiency of the one-step synthesis method under different conditions as reported in the patent literature.
The chemical equation for this reaction is: 2C₂BF₂NaO₄ + P₂O₅ → 2NaPO₂F₂ + 2CO + 2CO₂ + B₂O₃ google.com
Reaction of Difluorophosphoric Acid with Sodium Carbonate
Solid-State Reaction Pathways
Solid-state reactions provide a solvent-free approach to synthesizing this compound. These methods typically involve heating a mixture of solid reactants to high temperatures to induce a chemical transformation.
One example of a solid-state synthesis involves the reaction of ammonium fluoride (B91410) (NH4F) and phosphorus pentoxide (P2O5), which requires only gentle heating to initiate and produces ammonium difluorophosphate. researchgate.netpoworks.com While this produces the ammonium salt, similar principles can be applied to synthesize the sodium salt. For instance, the synthesis of Na3V2(PO4)2F3, a related fluorophosphate (B79755) material, has been achieved through a single-step solid-state reaction method. nih.gov This suggests the potential for developing a direct solid-state synthesis for this compound from appropriate sodium, phosphorus, and fluorine-containing precursors. Research into mechanochemically assisted solid-state synthesis is also being explored for other sodium fluorophosphate compounds, which could offer a low-cost and environmentally friendly route. diva-portal.org
Temperature and Pressure Regimes in Solid-State Routes
Temperature and pressure are critical parameters that dictate the success and yield of solid-state synthesis routes for this compound.
High-Temperature Sealed-Tube Synthesis : The reaction between phosphorus pentoxide and sodium fluoride requires significant thermal energy. In one documented procedure, the reactants were placed in a sealed stainless steel reactor and heated to 300 °C for 5 to 12 hours. researchgate.net An attempt at a similar reaction using sodium pyrophosphate instead of NaF failed even when heated to 275 °C. researchgate.net
Mild Temperature Synthesis : A patented method involving phosphorus pentoxide and sodium difluoro oxalate (B1200264) borate in a nonpolar solvent is conducted under milder conditions, with a reaction temperature of 50-80 °C (preferably 60-70 °C) for 60-120 minutes. google.com
Initiated Heating : The reaction of ammonium fluoride with phosphorus pentoxide is noted to only require gentle heating to get started. researchgate.netpoworks.com
Precursor Synthesis Conditions : For two-step methods that first produce a precursor, the synthesis of potassium difluorophosphate (KDFP) from potassium metaphosphate (KPO₃) and potassium hexafluorophosphate (KPF₆) involves heating the materials at 593 K (320 °C) in a platinum crucible for three days under vacuum. kyoto-u.ac.jp
It is essential that starting materials are anhydrous, often requiring a preliminary drying step under vacuum at elevated temperatures (e.g., 24 hours at 353 K or 80 °C) before use. kyoto-u.ac.jp
Purification and Isolation Techniques for Research-Grade this compound
Obtaining high-purity, research-grade this compound is crucial for its application in sensitive systems like batteries. sigmaaldrich.com Purification typically involves removing unreacted starting materials and byproducts.
Solvent-Based Washing and Filtration Methodologies
A widely used purification strategy leverages the low solubility of this compound in certain organic solvents. Tetrahydrofuran (THF) is a common choice for this purpose. kyoto-u.ac.jprsc.org In syntheses involving an ion-exchange reaction in THF, the desired NaPO₂F₂ product precipitates out of the solution due to its poor solubility. kyoto-u.ac.jp
The purification process involves the following steps:
Isolation of the Precipitate : The solid crude product is first separated from the reaction mixture. This is typically achieved through centrifugation. kyoto-u.ac.jprsc.org
Solvent Washing : The collected precipitate is then washed thoroughly with a suitable solvent, such as dehydrated THF. rsc.org The washing step is often repeated multiple times to ensure the removal of soluble impurities. For example, a protocol describes stirring the precipitate in THF for 24 hours, followed by isolation and a second 24-hour wash. kyoto-u.ac.jprsc.org
Filtration : After washing, the purified solid is separated from the solvent. While centrifugation is used for initial isolation, filtration is a standard method for collecting the washed product. google.com
This washing and filtration process is effective for removing residual starting materials, such as any remaining potassium salts from ion-exchange reactions. kyoto-u.ac.jp
Table 2: Solvent-Based Purification
| Solvent | Purpose | Process Details | Source |
|---|---|---|---|
| Tetrahydrofuran (THF) | Washing of Precipitate | The crude solid is washed with dehydrated THF, where NaPO₂F₂ has low solubility. The process can involve stirring for extended periods (e.g., 24 hours) and may be repeated. | kyoto-u.ac.jprsc.org |
Vacuum Drying and Recrystallization Protocols
The final step in preparing research-grade this compound is the removal of any residual washing solvent and ensuring the product is completely anhydrous.
Vacuum Drying : This is a standard and critical procedure. The purified, washed solid is dried under vacuum to remove any volatile impurities or residual solvent. google.compmarketresearch.com Specific protocols can vary, but a patented method details drying the crystalline product in a vacuum at a temperature between 40-60 °C for 18-24 hours. google.com Electrodes prepared with NaPO₂F₂ are also often vacuum-dried before cell assembly. kyoto-u.ac.jp
Recrystallization : As an alternative to simple washing, recrystallization can be employed for purification. One method involves distilling the filtrate from the initial reaction under reduced pressure to obtain crystals. google.com The specific conditions for this distillation are given as a temperature of 50-70 °C and a pressure of 21-90 kPa. google.com
Proper drying is paramount, as moisture and trace acid impurities can be detrimental to the performance of sodium-ion batteries, the primary application for this compound. sigmaaldrich.com
Table 3: Final Purification and Drying Protocols
| Method | Temperature | Pressure / Atmosphere | Duration | Source |
|---|---|---|---|---|
| Vacuum Drying (Starting Materials) | 353 K (80 °C) | Vacuum | 24 hours | kyoto-u.ac.jp |
| Reduced Pressure Distillation (for Crystallization) | 50 - 70 °C | 21 - 90 kPa | Not specified | google.com |
Advanced Structural Elucidation of Sodium Difluorophosphate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides unparalleled insight into the atomic arrangement of sodium difluorophosphate. kyoto-u.ac.jp
Determination of Crystal System, Space Group, and Unit Cell Parameters
Single-crystal X-ray diffraction analysis of this compound (NaDFP) has successfully determined its crystal structure. kyoto-u.ac.jp The analysis completes the chemical series of major monovalent difluorophosphate salts. kyoto-u.ac.jp The crystallographic data for NaDFP has been deposited in the Cambridge Crystallographic Data Centre (CCDC)/Fiz Karlsruhe Crystal Structure Database under the deposition number CSD-2047480. kyoto-u.ac.jp
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.988(3) |
| b (Å) | 10.435(3) |
| c (Å) | 10.598(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1104.9(6) |
| Z | 16 |
Table 1: Crystallographic data for this compound determined by single-crystal X-ray diffraction.
Investigation of Anisotropic Displacement Factors
During the refinement of the crystal structure of this compound, anisotropic displacement factors were introduced for all atoms. kyoto-u.ac.jp This approach accounts for the anisotropic thermal motion of atoms within the crystal lattice, providing a more accurate model of the electron density distribution. The thermal ellipsoids, which represent the anisotropic displacement, are typically shown at a 50% probability level in crystallographic diagrams. rsc.org
Polycrystalline X-ray Diffraction Characterization
Polycrystalline X-ray diffraction (XRD) is a vital technique for assessing the bulk properties of synthesized this compound powder.
Phase Purity and Crystallinity Assessment
X-ray diffraction (XRD) is a standard method to confirm the phase purity and crystallinity of materials. researchgate.net In the synthesis of this compound, techniques like vibrational spectroscopy and energy dispersive X-ray spectroscopy (EDX) are used to confirm the absence of residual starting materials, ensuring the purity of the final product. kyoto-u.ac.jp The crystallinity of the sample is evident from the sharp peaks in the diffraction pattern, indicating a well-ordered crystalline structure.
Lattice Parameter Refinement from Powder Diffraction Data
Lattice parameter refinement from powder X-ray diffraction data is a common practice to obtain accurate unit cell dimensions for a polycrystalline sample. researchgate.net This process, often performed using the Rietveld method, allows for the precise determination of lattice parameters by fitting a calculated diffraction pattern to the experimental data. ehu.esrsc.org For this compound, this refinement would further confirm the crystallographic data obtained from single-crystal analysis and provide accurate values for the bulk powder material.
Interatomic Bonding and Crystalline Framework Investigations
The crystalline framework of this compound (NaPO₂F₂) has been elucidated through single-crystal X-ray diffraction, revealing a triclinic crystal system with a P-1 space group. rsc.orgkyoto-u.ac.jp Within this structure, there are two crystallographically independent difluorophosphate (PO₂F₂⁻) anions and two distinct sodium (Na⁺) cations in each unit cell. kyoto-u.ac.jp This arrangement gives rise to specific bonding characteristics and coordination environments that define the compound's solid-state architecture.
The geometry of the difluorophosphate anion is a key feature of the crystal structure. The anion exhibits a tetrahedral shape around the central phosphorus atom, consistent with VSEPR theory, and possesses C₂ᵥ symmetry. kyoto-u.ac.jpwikipedia.org Detailed analysis shows that the phosphorus-fluorine (P-F) bond lengths are consistently longer than the phosphorus-oxygen (P-O) bond lengths. kyoto-u.ac.jp Research provides specific measurements for these bonds in the two independent PO₂F₂⁻ ions (designated by P1 and P2). rsc.org
The P-F bond lengths range from approximately 1.548 Å to 1.562 Å, while the P-O bonds are shorter, ranging from 1.466 Å to 1.471 Å. rsc.org This difference indicates a stronger, double-bond character for the P-O interactions. kyoto-u.ac.jp The bond angles within the tetrahedra also show significant distortion from an ideal tetrahedral angle. The O-P-O angles are notably wide, measured at 121.38° and 121.87°, which is attributed to the strong repulsion between the P=O double bonds. kyoto-u.ac.jp Conversely, the F-P-F angles are much more acute, at 97.54° and 96.89°, a result of the aforementioned repulsion. rsc.orgkyoto-u.ac.jp
Table 1: Selected Bond Lengths and Angles in this compound
| Bond/Angle | Measurement (Å or °) | Associated Atoms |
|---|---|---|
| P-O Bond Length | 1.466(3) Å | P1-O2 |
| 1.471(3) Å | P1-O1 | |
| 1.466(3) Å | P2-O3 | |
| 1.467(3) Å | P2-O4 | |
| P-F Bond Length | 1.548(2) Å | P1-F1 |
| 1.557(2) Å | P1-F2 | |
| 1.562(3) Å | P2-F3 | |
| 1.555(2) Å | P2-F4 | |
| O-P-O Angle | 121.38(16)° | O2-P1-O1 |
| 121.87(16)° | O3-P2-O4 | |
| F-P-F Angle | 97.54(13)° | F1-P1-F2 |
| 96.89(13)° | F4-P2-F3 |
The crystal structure of this compound contains two unique sodium ions, Na1 and Na2, each with a distinct coordination environment. kyoto-u.ac.jpkyoto-u.ac.jp
The Na1 ion is coordinated with five oxygen atoms, forming a square pyramidal geometry. kyoto-u.ac.jpkyoto-u.ac.jp The contact distances for these Na1-O bonds range from 2.316 Å to 2.400 Å. rsc.org There is also a secondary, longer-range interaction with a fluorine atom (Na1···F4) at a distance of 2.847 Å. rsc.org
The Na2 ion exhibits a different coordination, best described as a distorted octahedron. kyoto-u.ac.jp This coordination sphere is composed of four oxygen atoms and two fluorine atoms. kyoto-u.ac.jpkyoto-u.ac.jp The Na2-O distances are between 2.303 Å and 2.364 Å, while the Na2-F distances are 2.370 Å and 2.375 Å. rsc.orgkyoto-u.ac.jp The two fluorine atoms in this octahedron are arranged in a cis position to each other. kyoto-u.ac.jp
Table 2: Sodium Coordination and Contact Distances
| Sodium Ion | Coordination Geometry | Coordinating Atom | Contact Distance (Å) |
|---|---|---|---|
| Na1 | Square Pyramidal | O2 | 2.316(3) |
| O4 | 2.350(3) | ||
| O3 | 2.392(3) | ||
| O1 | 2.400(3) | ||
| F4 (secondary contact) | 2.847(3) | ||
| Na2 | Distorted Octahedral | O3 | 2.303(3) |
| O4 | 2.304(3) | ||
| O1 | 2.364(3) | ||
| F3 | 2.370(3) | ||
| F2 | 2.375(3) |
Computational Chemistry and Theoretical Frameworks for Sodium Difluorophosphate
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
DFT is a particularly versatile and powerful computational method for predicting reaction mechanisms, including the decomposition of materials and their electrochemical behavior.
DFT calculations are employed to investigate the thermal and electrochemical stability of sodium difluorophosphate (NaPO₂F₂). By calculating the energies of potential decomposition products and intermediate species, researchers can predict the most likely decomposition pathways. acs.orgkyoto-u.ac.jp For instance, thermogravimetric analysis of NaPO₂F₂ suggests two potential decomposition reactions, and DFT can help to confirm the favorability of these pathways. kyoto-u.ac.jp
Two postulated decomposition reactions for difluorophosphate salts upon heating are:
2NaPO₂F₂ → Na₂PO₃F + POF₃↑ kyoto-u.ac.jp
4NaPO₂F₂ → Na₄P₂O₇ + PF₅↑ + POF₃↑ kyoto-u.ac.jp
DFT is a standard method for calculating the redox potentials of electrochemical reactions, providing a theoretical estimate of a material's operating voltage in a battery. researchgate.net The calculation involves determining the total energy change upon the removal or addition of an electron and a sodium ion. For related fluorophosphate (B79755) cathodes, DFT has been used to predict the average voltage for sodium extraction and insertion. acs.orgarxiv.org
Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters calculated using DFT. wiley.comacs.org These frontier orbital energies are crucial for predicting the electrochemical stability of the electrolyte and additives like this compound. wiley.com A lower LUMO energy suggests that a molecule is more easily reduced, while a higher HOMO energy indicates it is more easily oxidized. wiley.comacs.org This information is vital for understanding how NaPO₂F₂ functions as an additive, as its preferential decomposition (predicted by its LUMO level relative to the solvent) can form a stable, protective SEI layer on the electrodes. sciepublish.comwiley.comresearchgate.net
| Parameter | Significance | Example Application | Reference |
|---|---|---|---|
| Decomposition Energy | Predicts thermal and electrochemical stability and likely decomposition products. | Investigating decomposition of NaPO₂F₂ into Na₂PO₃F or Na₄P₂O₇. | kyoto-u.ac.jp |
| Redox Potential | Calculates the theoretical voltage of an electrode material. | Predicting the ~3.0 V redox plateau for Na₂FePO₄F. | conicet.gov.ar |
| LUMO Energy | Indicates susceptibility to reduction; predicts SEI formation. | Comparing the LUMO of NaPO₂F₂ to electrolyte solvents to predict its decomposition. | wiley.comresearchgate.net |
| HOMO Energy | Indicates susceptibility to oxidation. | Assessing the oxidative stability of electrolyte components at high voltages. | acs.org |
Elucidation of Decomposition Pathways and Intermediate Species
Theoretical Studies on Ionic Diffusion Pathways in Related Fluorophosphate Structures
The rate at which sodium ions can move through the crystal structure of a cathode material is a critical factor determining its power capability. Theoretical studies are indispensable for mapping these diffusion pathways and calculating the energy barriers involved.
Computational methods like molecular dynamics (MD) and the nudged elastic band (NEB) method, often used in conjunction with DFT, are employed to simulate ion migration. iucr.org These simulations have been instrumental in visualizing the diffusion pathways in fluorophosphate structures. For example, in Na₃V₂(PO₄)O₂F, DFT modeling has shown that structural distortions can lead to one-dimensional diffusion, but mild perturbations can enable two-dimensional Na⁺ transport, dramatically enhancing diffusivity. nih.gov
Bond Valence Site Energy (BVSE) modeling is another efficient computational technique used to predict ion transport pathways and estimate migration barriers. conicet.gov.ar Studies on Na₂FePO₄F using BVSE have revealed two-dimensional Na⁺ percolation pathways with a moderate migration barrier of 0.6 eV, suggesting good rate kinetics. conicet.gov.ar Similarly, for Na₃V₂(PO₄)₂F₃, pioneering simulations have unveiled how disorder in the sodium and anion sublattices can facilitate Na⁺ diffusivity. researchgate.net These theoretical insights guide the design of new fluorophosphate materials with optimized crystal structures for rapid sodium ion transport. mdpi.comnih.gov
Activation Energy Barriers for Cation Migration
The activation energy (Ea) for cation migration is a critical parameter that determines the rate of ion transport within a solid-state material. Lower activation energy barriers are indicative of faster ion mobility. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate these barriers.
While specific DFT studies solely on bulk crystalline this compound are not extensively documented in the provided context, the behavior of Na⁺ in structurally similar fluorophosphate and polyanionic frameworks has been a subject of intense research. These studies provide a strong basis for understanding the expected migration energetics in NaPO₂F₂. For instance, in vanadium fluorophosphates, Na⁺ migration barriers have been reported to be in the range of 200 to 400 meV. acs.org In other mixed-polyanion phosphate (B84403) materials, such as Na₄M₃(PO₄)₂P₂O₇ (where M = Fe, Mn), activation barriers for Na⁺ diffusion have been calculated to be between 0.20 and 0.24 eV, suggesting rapid Na-ion transport. bath.ac.uk
Theoretical investigations into various sodium-ion cathode materials have shown that the activation energies for Na⁺ migration typically fall within the range of 0.3 to 0.5 eV. acs.org These values are influenced by the specific crystal structure, the presence of vacancies, and changes in the lattice during sodiation/desodiation. acs.orgmdpi.com For example, DFT calculations on NASICON-type Na₃V₁.₅Al₀.₅(PO₄)₃ have highlighted how a three-dimensional diffusion pathway can lead to low Na⁺ diffusion barriers. researchgate.net The introduction of dopants or the creation of defects can also significantly alter these energy barriers. researchgate.net
| Compound | Computational Method | Activation Energy (eV) | Reference |
|---|---|---|---|
| Vanadium Fluorophosphates | DFT | 0.20 - 0.40 | acs.org |
| Na₄M₃(PO₄)₂P₂O₇ (M = Fe, Mn) | MD Simulations | 0.20 - 0.24 | bath.ac.uk |
| α-NaVOPO₄ | MD Simulations | 0.35 | acs.org |
| β-NaVOPO₄ | MD Simulations | 0.51 | acs.org |
| αI-NaVOPO₄ | MD Simulations | 0.32 | acs.org |
Diffusion Coefficient Predictions in Solid-State Materials
The diffusion coefficient (D) is a direct measure of the rate of ion movement through a material. It is closely related to the activation energy and is a key indicator of a material's suitability for high-rate battery applications. Ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) simulations are powerful tools for predicting diffusion coefficients.
These simulations track the trajectories of atoms over time at various temperatures, allowing for the calculation of D via the mean squared displacement. For instance, large-scale MD simulations on Na₄M₃(PO₄)₂P₂O₇ (M = Fe, Mn) predict Na⁺ diffusion coefficients in the order of 10⁻¹⁰ to 10⁻¹¹ cm²s⁻¹ at 325 K, which compares favorably with successful Li-ion cathodes. bath.ac.uk Similarly, studies on NaVOPO₄ polymorphs have yielded predicted Na-ion diffusion coefficients ranging from 10⁻¹¹ to 10⁻¹² cm²s⁻¹ at 300 K. acs.org These computational predictions suggest that polyanionic frameworks, including fluorophosphates, can support fast Na⁺ diffusion. bath.ac.ukacs.org
| Compound | Computational Method | Temperature (K) | Diffusion Coefficient (cm²s⁻¹) | Reference |
|---|---|---|---|---|
| Na₄M₃(PO₄)₂P₂O₇ (M = Fe, Mn) | MD Simulations | 325 | 10⁻¹⁰ - 10⁻¹¹ | bath.ac.uk |
| α-NaVOPO₄ | MD Simulations | 300 | ~10⁻¹¹ - 10⁻¹² | acs.org |
| β-NaVOPO₄ | MD Simulations | 300 | ~10⁻¹¹ - 10⁻¹² | acs.org |
| αI-NaVOPO₄ | MD Simulations | 300 | ~10⁻¹¹ - 10⁻¹² | acs.org |
Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena
Molecular dynamics (MD) simulations are particularly well-suited for studying the dynamic behavior of electrolytes and the complex processes that occur at electrode-electrolyte interfaces. When this compound is used as an electrolyte additive, MD simulations can elucidate its role in forming a stable Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI).
Research has shown that NaDFP can be instrumental in forming high-quality SEI and CEI layers on electrode surfaces. MD simulations can reveal how NaDFP influences the solvation structure of sodium ions in the electrolyte. By altering the coordination environment of Na⁺, NaDFP can reduce the energy required for the ion to shed its solvent shell (desolvation energy) before intercalating into the electrode. This facilitated desolvation process can lead to reduced interfacial impedance and improved kinetic performance.
Furthermore, simulations can model the decomposition reactions of electrolyte components at the electrode surface. The presence of the difluorophosphate anion (PO₂F₂⁻) can lead to the formation of a stable, Na⁺-conducting SEI rich in inorganic species. This robust interphase layer is crucial for preventing continuous electrolyte degradation and ensuring long-term cycling stability in sodium-ion batteries.
Electrochemical Behavior of Sodium Difluorophosphate at Interfaces
Mechanisms of Solid-Electrolyte Interphase (SEI) Layer Formation
The formation of a stable and ionically conductive Solid-Electrolyte Interphase (SEI) layer on the anode surface is paramount for the long-term cycling stability of sodium-ion batteries. NaPO₂F₂ plays a crucial role in tailoring the properties of this layer.
Role of Difluorophosphate Anion in SEI Composition and Stability
The difluorophosphate (PO₂F₂⁻) anion is the key component responsible for the beneficial effects of NaPO₂F₂ on the SEI layer. It actively participates in the formation of the SEI, leading to a more robust and stable interface compared to electrolytes without this additive. kyoto-u.ac.jpresearchgate.netrsc.org
Research indicates that the presence of the PO₂F₂⁻ anion facilitates the formation of a stable, sodium-ion (Na⁺)-conducting SEI. kyoto-u.ac.jpresearchgate.netrsc.org X-ray photoelectron spectroscopy (XPS) analysis has confirmed that the SEI formed in the presence of NaPO₂F₂ is enriched with inorganic species, particularly sodium fluoride (B91410) (NaF). researchgate.netsciepublish.com This NaF-rich composition is believed to contribute significantly to the stability and improved performance of the SEI. researchgate.netsciepublish.com The decomposition of the PO₂F₂⁻ anion is a key step in this process, leading to the incorporation of these inorganic components into the SEI layer. nih.gov
The formation of a stable SEI layer is critical as it prevents the continuous decomposition of the electrolyte on the electrode surface, a common issue that leads to capacity fade and poor cycling performance. frontiersin.orgnih.gov In contrast, electrolytes without additives like NaPO₂F₂ often form unstable SEI layers composed of species like sodium carbonate (Na₂CO₃) and sodium phosphate (B84403) (Na₃PO₄), which are detrimental to long-term battery health. nih.govsciepublish.com
Studies have shown that the SEI formed with NaPO₂F₂ is more compact and robust, effectively suppressing the electrochemical reduction of the solvent at the anode surface. nih.gov This leads to enhanced cycling performance, with hard carbon electrodes showing significantly higher capacity retention over hundreds of cycles when NaPO₂F₂ is used as an additive. kyoto-u.ac.jpresearchgate.netrsc.org For instance, one study reported a capacity retention of 76.3% after 500 cycles with the NaPO₂F₂ additive, compared to 59.2% after only 200 cycles in the neat electrolyte. kyoto-u.ac.jpresearchgate.netrsc.org
Influence on Cationic Conductivity within Interfacial Layers
A crucial function of the SEI is to allow for the efficient transport of Na⁺ ions while blocking electrons. The composition of the SEI layer directly impacts its ionic conductivity. The NaF-rich SEI formed in the presence of NaPO₂F₂ is believed to possess higher Na⁺ conductivity. researchgate.netsciepublish.com This enhanced cationic conductivity is essential for achieving high rate capabilities and efficient charge-discharge cycles.
The presence of NaPO₂F₂ helps in the formation of an SEI that facilitates the easy transfer of Na⁺ ions. frontiersin.org This is in contrast to SEI layers formed in conventional carbonate electrolytes, which can sometimes hinder efficient sodium ion diffusion. researchgate.netsciepublish.com The improved ionic conductivity of the SEI layer contributes to lower interfacial resistance and reduced overpotential during battery operation. kyoto-u.ac.jpfrontiersin.org
Interfacial Resistance Analysis using Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the interfacial properties of batteries. It provides valuable insights into the various resistance components within the cell, including the resistance of the SEI layer and the charge transfer resistance.
Characterization of Interphase Layer Properties
EIS is instrumental in characterizing the properties of the interphase layer formed on the electrode surfaces. conicet.gov.ar By analyzing the impedance spectra at different states of charge and after various numbers of cycles, researchers can monitor the evolution and stability of the SEI. conicet.gov.ar
In cells containing NaPO₂F₂, the impedance spectra typically show smaller semicircles, corresponding to lower interfacial resistance, which remain stable over extended cycling. kyoto-u.ac.jp This stability in impedance is indicative of a robust and non-evolving SEI layer, a critical factor for long-term battery life. kyoto-u.ac.jpconicet.gov.ar The analysis of impedance data helps to confirm that the SEI formed with NaPO₂F₂ is not only less resistive but also more durable, preventing the continuous growth of the SEI layer that can lead to increased impedance and capacity loss over time. kyoto-u.ac.jp
The following table summarizes the effect of NaPO₂F₂ on the interfacial resistance of a hard carbon electrode in a sodium-ion battery, as determined by EIS.
| Electrolyte | Interfacial Resistance (Arbitrary Units) | Capacity Retention after 500 Cycles |
| Neat Electrolyte | Higher | 59.2% (after 200 cycles) |
| Electrolyte with NaPO₂F₂ | Significantly Lower | 76.3% |
This table is a representation of the general findings from multiple studies and the exact values can vary based on specific experimental conditions. kyoto-u.ac.jpresearchgate.netrsc.org
Mechanistic Studies of Electrode-Electrolyte Interactions
Understanding the fundamental interactions between the electrode material and the electrolyte is crucial for designing better battery systems. The use of NaPO₂F₂ as an additive modifies these interactions in a beneficial way.
The decomposition of the difluorophosphate anion at the electrode surface is a primary event that dictates the subsequent formation of the SEI layer. nih.gov The preferential reduction or oxidation of the PO₂F₂⁻ anion compared to the solvent molecules leads to the formation of a protective film that prevents further electrolyte degradation. researchgate.netoaes.cc This initial decomposition step is critical in establishing a stable interface from the very first cycle. oaes.cc
The composition of the SEI is a direct result of these electrode-electrolyte interactions. The presence of fluorine-containing species from the decomposition of PO₂F₂⁻, such as NaF, is a hallmark of the SEI formed with this additive. researchgate.netsciepublish.commdpi.com These inorganic components are known to enhance the mechanical and electrochemical stability of the SEI. nih.govmdpi.com
Influence on Sodium Metal Deposition-Dissolution Kinetics
The addition of sodium difluorophosphate to electrolytes has a pronounced positive effect on the deposition and stripping of sodium metal, a key process in sodium-metal anodes. Research indicates that NaPO2F2 helps to suppress the overpotential and reduce interfacial resistance during these processes. frontiersin.org This leads to more stable and efficient cycling of sodium metal electrodes.
Studies have demonstrated that increasing the concentration of NaPO2F2 in the electrolyte improves the Coulombic efficiency of sodium metal deposition and dissolution. kyoto-u.ac.jp For instance, in a NaPF6-based electrolyte, the Coulombic efficiency increased from 13.3% in the neat electrolyte to 26.7% with the addition of 1 wt% NaPO2F2. kyoto-u.ac.jp This improvement is attributed to the formation of a more stable and ionically conductive solid electrolyte interphase (SEI) on the sodium metal surface. kyoto-u.ac.jpnih.gov This SEI layer, enriched with decomposition products of NaPO2F2, facilitates smoother and more uniform sodium deposition, thereby inhibiting the formation of dendrites that can lead to short circuits and capacity loss. oaepublish.com
Long-term cycling tests of Na/Na symmetric cells have shown that electrolytes containing NaPO2F2 exhibit significantly more stable voltage profiles compared to those without the additive. kyoto-u.ac.jp In a neat electrolyte, polarization increases rapidly, leading to a short circuit. kyoto-u.ac.jp In contrast, an electrolyte with 1 wt% NaPO2F2 maintained a stable overpotential of 0.1 V for 200 hours (400 cycles). kyoto-u.ac.jp This stability is a direct result of the improved kinetics of sodium deposition and dissolution, fostered by the NaPO2F2-modified SEI.
Table 1: Effect of NaPO2F2 Concentration on Coulombic Efficiency and Cycling Performance
| Electrolyte Composition | Coulombic Efficiency (%) | Cycling Stability (Overpotential) | Reference |
|---|---|---|---|
| Neat Electrolyte | 13.3 | Unstable, short circuit after 20 cycles | kyoto-u.ac.jp |
| 0.5 wt% NaPO2F2 | 21.5 | 0.1 V for 100 cycles | kyoto-u.ac.jp |
| 1 wt% NaPO2F2 | 26.7 | 0.1 V for 400 cycles | kyoto-u.ac.jp |
Mitigation of Electrolyte Decomposition at Electrode Surfaces
A primary function of this compound as an additive is to mitigate the continuous decomposition of the electrolyte at the electrode surfaces. frontiersin.org It achieves this by participating in the formation of a protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. frontiersin.orgwiley.com
The decomposition products of NaPO2F2 contribute to a more robust and stable SEI layer compared to what is formed in its absence. frontiersin.orgkyoto-u.ac.jp X-ray photoelectron spectroscopy (XPS) analyses have revealed that the SEI formed in the presence of NaPO2F2 is rich in inorganic species such as sodium fluoride (NaF) and phosphate-based compounds (NaPOxFy). sciepublish.comresearchgate.net These components create a dense and uniform SEI that is electronically insulating but ionically conductive, effectively preventing further reduction of the electrolyte solvents on the anode surface. sciepublish.comnih.govresearchgate.net This leads to a significant reduction in interfacial resistance. kyoto-u.ac.jprsc.org
Similarly, on the cathode side, NaPO2F2 can be oxidized to form a protective CEI. wiley.com This layer helps to suppress the oxidative decomposition of the electrolyte at high voltages and can also limit the dissolution of transition metals from the cathode material into the electrolyte, a common issue that leads to capacity fade. wiley.comosti.gov The formation of a stable CEI is crucial for the long-term cycling stability of high-voltage sodium-ion batteries. researchgate.net
The effectiveness of NaPO2F2 in forming these protective layers is evident in the improved cycling performance of sodium-ion batteries. For example, hard carbon electrodes cycled with a NaPO2F2 additive have shown significantly higher capacity retention (76.3% after 500 cycles) compared to those in a neat electrolyte (59.2% after 200 cycles). kyoto-u.ac.jprsc.org
Table 2: Research Findings on NaPO2F2-Mediated Interphase Layers
| Electrode | Interphase Layer | Key Components | Effect | Reference |
|---|---|---|---|---|
| Anode (Hard Carbon/Sodium Metal) | Solid Electrolyte Interphase (SEI) | NaF, NaPOxFy | Suppresses electrolyte reduction, reduces interfacial resistance, enables uniform Na deposition. | kyoto-u.ac.jpsciepublish.comresearchgate.net |
| Cathode | Cathode Electrolyte Interphase (CEI) | Fluorinated species, phosphate compounds | Mitigates electrolyte oxidation at high voltage, prevents transition metal dissolution. | wiley.comresearchgate.netosti.gov |
Redox Chemistry and Electrochemical Stability Window of Difluorophosphate Species in Electrolytic Systems
The electrochemical stability of the difluorophosphate anion (PO2F2-) is a key factor in its effectiveness as an electrolyte additive. The electrochemical stability window of an electrolyte defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction.
Quantum mechanical calculations have been used to estimate the anodic stability of the PO2F2- anion. These studies indicate that the oxidation stability of PO2F2- is comparable to that of the perchlorate (B79767) (ClO4-) anion but lower than that of tetrafluoroborate (B81430) (BF4-) and hexafluorophosphate (B91526) (PF6-) anions. researchgate.netresearchgate.net The ionization potentials, which are indicative of the resistance to oxidation, follow the order: PO2F2- ≈ ClO4- < BF4- < PF6-. researchgate.netkyoto-u.ac.jp
Despite the PO2F2- anion having a lower intrinsic oxidation potential compared to PF6-, its presence in an electrolyte can effectively widen the practical electrochemical window of the system. researchgate.netnih.gov This is because NaPO2F2 has a higher highest occupied molecular orbital (HOMO) energy level compared to the solvent molecules. nih.gov This allows it to be preferentially oxidized on the cathode surface at high potentials, forming a stable CEI layer. nih.govnih.gov This protective layer then kinetically hinders further oxidation of the bulk electrolyte components at even higher voltages. nih.gov For example, the addition of lithium difluorophosphate (a close analog) to a LiPF6 electrolyte was shown to raise the decomposition potential from 4.24 V to approximately 4.5 V. researchgate.net
On the reduction side, the difluorophosphate anion also plays a crucial role. In electrolytes for potassium-ion batteries, a reduction peak for the KDFP additive was observed around 0.6 V vs. K+/K, indicating its reductive decomposition to form the SEI. kyoto-u.ac.jp This preferential reduction is what allows for the formation of a stable, ionically conductive SEI that passivates the anode surface. kyoto-u.ac.jp This mechanism is believed to be similar in sodium-ion systems, where the decomposition of NaPO2F2 contributes to a more effective SEI than that formed from the reduction of the primary salt or solvent alone. kyoto-u.ac.jp
Table 3: Comparative Anodic Stability of Anions
| Anion | Relative Anodic Stability | Method of Determination | Reference |
|---|---|---|---|
| PO2F2- | Similar to ClO4- | Quantum Mechanical Calculations | researchgate.netresearchgate.net |
| ClO4- | Similar to PO2F2- | Quantum Mechanical Calculations | researchgate.netresearchgate.net |
| BF4- | Higher than PO2F2- | Quantum Mechanical Calculations | researchgate.netresearchgate.net |
| PF6- | Higher than PO2F2- | Quantum Mechanical Calculations | researchgate.netresearchgate.net |
Thermal and Chemical Stability of Sodium Difluorophosphate
Thermogravimetric and Differential Thermal Analysis (TG-DTA) of Decompositionkyoto-u.ac.jpresearchgate.netrsc.org
Thermogravimetric and differential thermal analysis (TG-DTA) are employed to examine the thermal properties of sodium difluorophosphate. kyoto-u.ac.jp These analyses provide insights into the temperatures at which the compound decomposes and the nature of the transitions it undergoes upon heating. rsc.org
The thermal decomposition of this compound is characterized by a significant weight loss event that occurs at elevated temperatures. According to thermogravimetric analysis (TGA), the decomposition of NaPO2F2 begins at approximately 330°C. A major weight loss of about 46.1% is observed, which aligns closely with proposed decomposition pathways. This event indicates the temperature threshold for the material's thermal instability.
Decomposition Characteristics of this compound
| Parameter | Observed Value |
|---|---|
| Decomposition Onset Temperature | ~330°C |
| Experimental Weight Loss | ~46.1% |
Differential thermal analysis (DTA) reveals the energetic changes associated with the decomposition process. For this compound, a distinct endothermic peak is observed in the DTA curve, corresponding to the weight loss event seen in the TGA. This endothermic transition signifies that the decomposition process requires an input of energy to break the chemical bonds within the NaPO2F2 structure, leading to its degradation.
Identification of Decomposition Temperatures and Weight Loss Events
Identification of Thermal Decomposition Pathways and Products
The thermal degradation of this compound has been investigated to understand the chemical changes that occur. This involves proposing reaction mechanisms and analyzing the resulting products. kyoto-u.ac.jp
Two primary decomposition reactions have been postulated for difluorophosphate salts like NaPO2F2. kyoto-u.ac.jp The first and more likely pathway involves the disproportionation of two molecules of this compound into sodium monofluorophosphate (Na2PO3F) and phosphoryl fluoride (B91410) (POF3), a gaseous product. The theoretical weight loss for this reaction is calculated to be 46.2%, which shows excellent agreement with the experimental value of 46.1% obtained from TGA. kyoto-u.ac.jp
Proposed Thermal Decomposition Reaction of NaPO2F2
| Reaction Equation | Theoretical Weight Loss |
|---|---|
| 2NaPO2F2(s) → Na2PO3F(s) + POF3(g) | 46.2% |
The analysis of the decomposition products confirms the proposed reaction pathway. kyoto-u.ac.jp
Gaseous Product: The primary gaseous product evolved during the thermal decomposition is phosphoryl fluoride (POF3). Its release from the solid matrix accounts for the significant weight loss observed in the TGA. kyoto-u.ac.jp
Solid Product: The remaining solid residue is identified as sodium monofluorophosphate (Na2PO3F). This compound is a more thermally stable phosphate (B84403) salt compared to the original this compound. kyoto-u.ac.jp
Proposed Decomposition Reactions and Stoichiometric Analysis
Hydrolytic Stability and Reactivity in Aqueous and Non-Aqueous Media
The stability of this compound in the presence of water and in non-aqueous electrolyte systems is crucial for its practical use. Difluorophosphate salts are themselves intermediate products in the hydrolysis of hexafluorophosphate (B91526) (PF6⁻) salts, which are common in battery electrolytes. kyoto-u.ac.jposti.gov The hydrolysis of salts like sodium hexafluorophosphate (NaPF6) in the presence of water can lead to the formation of difluorophosphate (PO2F2⁻), monofluorophosphate (PO3F⁻), and fluoride (F⁻) ions. osti.govnih.gov
Sensitivity to Moisture and Environmental Conditions
This compound is notably sensitive to moisture. researchgate.netpmarketresearch.com The compound is hygroscopic and requires handling under dry conditions to prevent degradation. Commercially available high-purity this compound specifies a moisture content of 200 ppm or less, underscoring the necessity of maintaining a dry environment. alfachemic.commsesupplies.comlovingfromadistance.com
While difluorophosphate salts are generally stable in neutral aqueous solutions, they are susceptible to hydrolysis under acidic or alkaline conditions. wikipedia.org This reaction breaks down the difluorophosphate ion into monofluorophosphate (PO₃F²⁻) and hydrofluoric acid (HF). wikipedia.org The hydrolysis of the difluorophosphate ion (PO₂F₂⁻) in the presence of sodium hydroxide (B78521) proceeds to form sodium monofluorophosphate. wikipedia.org
In terms of thermal stability, research indicates that the solid form of this compound is stable up to 120 °C. researchgate.net Above this temperature, thermal decomposition can occur. wikipedia.org
Table 1: Stability Properties of this compound
| Property | Finding | Source(s) |
|---|---|---|
| Moisture Sensitivity | Highly sensitive to moisture; hygroscopic. | researchgate.netpmarketresearch.com |
| Thermal Stability | Stable up to 120 °C in solid form. | researchgate.net |
| Hydrolytic Stability | Stable in neutral water, but hydrolyzes in acidic or alkaline conditions. | wikipedia.org |
| Specified Moisture Content | Commercial grades typically have ≤200 ppm moisture. | alfachemic.commsesupplies.comlovingfromadistance.com |
Degradation Mechanisms in Electrolyte Environments
In the context of battery electrolytes, particularly those based on carbonate solvents and hexafluorophosphate salts (like NaPF₆), the stability of this compound is a complex topic. The difluorophosphate anion (DFP⁻) is itself an intermediate product in the hydrolysis of the hexafluorophosphate anion (PF₆⁻). osti.govkyoto-u.ac.jp The presence of trace amounts of water in the electrolyte can initiate the breakdown of NaPF₆, leading to the formation of hydrofluoric acid (HF) and various fluorophosphates, including difluorophosphate (PO₂F₂⁻). osti.gov
The degradation of this compound within the electrolyte is a key aspect of its function as an additive. The decomposition of the DFP⁻ anion is considered beneficial for battery performance as it contributes to the formation of a stable and ionically conductive solid-electrolyte interphase (SEI) on the electrode surface. kyoto-u.ac.jpnih.gov This SEI layer helps to suppress further electrolyte degradation and reduces interfacial resistance, ultimately improving the battery's cycle life and efficiency. msesupplies.comnih.govfrontiersin.org
The primary degradation mechanisms for NaPO₂F₂ in an electrolyte environment include:
Hydrolysis: As mentioned, any residual moisture can react with the DFP⁻ anion. This reaction is often catalyzed by the presence of acid (like HF, another degradation product) and leads to the formation of sodium monofluorophosphate and hydrofluoric acid. wikipedia.org
Reaction with Solvents: The DFP⁻ anion can react with the organic carbonate solvents (e.g., ethylene (B1197577) carbonate, dimethyl carbonate) commonly used in electrolytes. This process is part of the SEI formation, where decomposition products become incorporated into the protective layer on the anode. kyoto-u.ac.jpresearchgate.net
The controlled decomposition of NaPO₂F₂ is therefore crucial. It helps to passivate the electrode surface, preventing uncontrolled and continuous degradation of the bulk electrolyte. nih.govfrontiersin.org
Table 2: Degradation Products of this compound in Electrolytes
| Degradation Pathway | Key Reactants | Major Products | Source(s) |
|---|---|---|---|
| Hydrolysis | PO₂F₂⁻, H₂O | Monofluorophosphate (PO₃F²⁻), Hydrofluoric Acid (HF) | wikipedia.org |
| SEI Formation | PO₂F₂⁻, Carbonate Solvents | P-O bonded compounds, Sodium Fluoride (NaF) | kyoto-u.ac.jpnih.gov |
Coordination Chemistry of the Difluorophosphate Anion Po2f2
Ligand Properties and Metal Complexation Tendencies
The difluorophosphate anion, isoelectronic with species like perchlorate (B79767) (ClO₄⁻) and monofluorosulfonate (SO₃F⁻), possesses unique characteristics as a ligand. wikipedia.org Its two oxygen atoms, bearing a significant negative charge, act as primary donor sites, allowing for stronger coordination to metal centers compared to more weakly coordinating anions like BF₄⁻ or PF₆⁻. acs.orgresearchgate.net This enables PO₂F₂⁻ to function as a monodentate, bidentate (chelating or bridging), or even a tridentate ligand. wikipedia.orgrsc.org
The coordination mode of the difluorophosphate anion is influenced by several factors, including:
The nature of the metal ion: Different metals have varying affinities for the oxygen donor atoms.
Steric and electronic effects of other ligands: The presence of other ligands in the coordination sphere can dictate how the PO₂F₂⁻ anion binds.
Reaction conditions: Solvent, temperature, and stoichiometry play crucial roles in determining the final product.
The PO₂F₂⁻ anion can coordinate to a broad spectrum of metal ions, including alkali metals, alkaline earth metals, transition metals, and rare earth metals. rsc.orgrsc.orgnih.gov For instance, it forms complexes with chromium, manganese, iron, cobalt, and nickel, often resulting in polymeric structures with octahedral metal environments. rsc.org The donor ability of the PO₂F₂⁻ anion is considered stronger than that of many common anions due to the large negative charge localized on its oxygen atoms. acs.orgresearchgate.net
Structural Diversity of Difluorophosphate Coordination Compounds
The adaptability of the difluorophosphate ligand in its binding modes leads to a remarkable structural diversity in its coordination compounds. X-ray crystallography has been pivotal in revealing the intricate architectures of these complexes, which can range from simple mononuclear species to complex polymeric networks.
Coordination Modes of the Difluorophosphate Anion:
| Coordination Mode | Description | Examples |
| Monodentate | The anion binds to a single metal center through one of its oxygen atoms. | Observed in [Al(O₂PF₂)₆]³⁻ where it coordinates to lithium cations. rsc.org |
| Bidentate Chelating | Both oxygen atoms of the anion coordinate to the same metal center, forming a four-membered ring. | Postulated in the polymeric structure of Al(O₂PF₂)₃. rsc.orgscispace.com |
| Bidentate Bridging | Each oxygen atom of the anion coordinates to a different metal center, linking them together. | Found in polymeric compounds like Co(O₂PF₂)₂·2MeCN and various transition metal difluorophosphates. rsc.orgrsc.org |
| Tridentate | The anion coordinates to three different metal centers, a less common but observed mode. | First observed in the structure of Cu(O₂PF₂)₂. rsc.org |
These varied coordination modes can give rise to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. For example, Co(O₂PF₂)₂·2MeCN features a polymeric structure with bridging difluorophosphate groups, resulting in an octahedral coordination environment for the cobalt atom. rsc.org Similarly, Cu(O₂PF₂)₂ also exhibits a polymeric structure with bridging difluorophosphate groups, and notably, it showcases the first instance of a tridentate difluorophosphate ligand. rsc.org The study of alkaline-earth metal difluorophosphates has also revealed diverse three-dimensional structures influenced by the size of the cation. nih.gov
A survey of crystal structures containing the PO₂F₂⁻ group has provided average bond lengths and angles, offering a baseline for understanding its geometry. The mean P-O bond length is approximately 1.459 Å, the mean P-F bond length is about 1.530 Å, and the bond angles are O-P-O ≈ 121.2°, O-P-F ≈ 108.7°, and F-P-F ≈ 98.5°. iucr.org
Spectroscopic Signatures of Coordinated Difluorophosphate
Spectroscopic methods are indispensable for characterizing difluorophosphate complexes and elucidating the nature of the metal-ligand interaction. Vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectroscopy are particularly informative.
Vibrational Spectroscopy:
The vibrational frequencies of the PO₂F₂⁻ anion are sensitive to its coordination environment. researchgate.net The P-O and P-F stretching and bending modes are key diagnostic markers.
| Vibrational Mode | Uncoordinated PO₂F₂⁻ (cm⁻¹) | Coordinated PO₂F₂⁻ | Significance |
| ν(P-O) symmetric | ~1154 | Shifts upon coordination. | The separation between symmetric and asymmetric stretches can indicate the coordination mode. A larger difference often suggests bidentate coordination. rsc.orgscispace.com |
| ν(P-O) asymmetric | ~1258 | Shifts upon coordination. | Sensitive to changes in the P-O bond order upon complexation. |
| ν(P-F) symmetric | ~886 | Shifts upon coordination. | Provides information about the P-F bonds. |
| ν(P-F) asymmetric | ~924 | Shifts upon coordination. | Also indicative of the electronic environment around the phosphorus atom. |
For example, in Al(O₂PF₂)₃, the small difference in the vibrational frequencies of the PO₂ stretching modes suggests a bifunctional coordination of the difluorophosphate groups. rsc.orgscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Both ³¹P and ¹⁹F are NMR-active nuclei, making NMR spectroscopy a powerful tool for studying difluorophosphate complexes in solution and the solid state.
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Coordination to a metal center typically causes a significant shift in the ³¹P NMR signal compared to the free anion. rsc.orgnih.gov The signal for the PO₂F₂⁻ anion usually appears as a triplet due to coupling with the two fluorine atoms. rsc.orgrsc.org For instance, in solid (NH₄)₂Ba(PO₂F₂)₄, ³¹P magic-angle spinning NMR spectroscopy was used to confirm the presence of covalent P-F bonds. nih.gov In solution studies, the ³¹P NMR chemical shift of O,O'-diisopropyl fluorophosphate (B79755) (a related compound) was observed at -10.64 ppm as a doublet with a ¹J(P-F) coupling constant of 974 Hz. rsc.org
¹⁹F NMR: The ¹⁹F NMR spectrum provides complementary information. The chemical shift and the ¹⁹F-³¹P coupling constant are also affected by coordination. rsc.orgnih.gov The ¹⁹F NMR signal of the PO₂F₂⁻ anion is a doublet due to coupling with the phosphorus atom. rsc.org In studies of O,O'-diisopropyl fluorophosphate, the ¹⁹F NMR signal appeared at -77.8 ppm with a ¹J(F-P) of 974 Hz. rsc.org
These spectroscopic techniques, combined with structural data, provide a comprehensive picture of the coordination chemistry of the difluorophosphate anion, a ligand that continues to be of great interest in inorganic and materials chemistry.
Environmental Chemistry and Transformation of Inorganic Phosphorus Fluorides
Aqueous Phase Transformations: pH and Complexation Effects on Fluoride (B91410) Mobility
The behavior of fluoride in aquatic systems is significantly influenced by pH and the presence of other ions. inchem.orgcanada.ca The speciation of fluoride in water is pH-dependent; in acidic conditions, fluoride ions (F⁻) can combine with hydrogen ions to form hydrogen fluoride (HF). semanticscholar.org As the pH increases, the equilibrium shifts towards the free fluoride ion. researchgate.net
Fluoride's mobility in water is also heavily impacted by its tendency to form complexes with metal cations. inchem.org Aluminum (Al³⁺) and iron (Fe³⁺) are particularly important in this regard, as they form stable complexes with fluoride, such as AlF²⁺. usgs.govdiva-portal.org The formation of these complexes can reduce the concentration of free fluoride ions in the solution. usgs.gov In most acidic natural waters, aluminum and iron are more significant than silicon in complexing with fluoride. usgs.gov The extent of complexation is dependent on the pH and the concentrations of both fluoride and the competing metal ions. diva-portal.org
Table 1: Effect of pH on Fluoride Removal in Aqueous Solutions
| Adsorbent | Optimal pH for Fluoride Removal | Percentage of Fluoride Removed at Optimal pH | Reference |
|---|---|---|---|
| Iron-Zirconium Hybrid Oxide | 4.0 - 7.0 | - | scirp.org |
| Al₂O₃/CNT | 5.0 - 9.0 | - | scirp.org |
| Montmorillonite Clay | 2 | 83.5% | nanochemres.org |
| Modified Polythene Material | 4.0 | - | tsijournals.com |
| Modified Maize Tassels | 4.0 | 86% (within 20 mins) | semanticscholar.orgccsenet.org |
Soil Chemistry and Mobility in Terrestrial Systems
Soil pH is a critical factor governing the retention and mobility of both fluoride and phosphate (B84403). ascelibrary.org In acidic soils (pH below 6), fluoride is often complexed with aluminum or iron. krishisanskriti.org The adsorption of fluoride onto soil particles is generally highest at a pH of around 5.5. krishisanskriti.org Under acidic conditions, increased aluminum solubility can lead to the formation of aluminum-fluoride complexes, enhancing fluoride mobility. newhaven.edu Conversely, in alkaline soils (pH 6.5 and above), fluoride tends to be fixed as calcium fluoride, especially when sufficient calcium carbonate is present. krishisanskriti.org
The availability of phosphorus is also highly dependent on soil pH. In acidic soils, phosphorus can be strongly adsorbed by iron and aluminum oxides or precipitate as iron and aluminum phosphates. www.gov.uk In alkaline conditions, phosphorus can react with calcium to form less available calcium phosphates. www.gov.uk The optimal pH for phosphorus availability is generally in the neutral to slightly acidic range. www.gov.uk
In soil environments, fluoride readily forms stable complexes with metals such as aluminum, iron, and calcium. fluoridealert.org The formation of these complexes, particularly with aluminum and iron, can disrupt mineral surfaces. fluoridealert.org In acidic soils, the formation of aluminum-fluoride complexes is a dominant process. fluoridealert.org
Similarly, phosphate forms complexes with various metals in the soil. In acidic soils, iron and aluminum phosphates are common, while in alkaline soils, calcium phosphates predominate. ascelibrary.org The presence of organic matter can influence these interactions; for example, humic-metal-phosphate complexes can form, which may affect phosphorus fixation in the soil. cdnsciencepub.comresearchgate.net The interaction between phosphate and metals can lead to the formation of insoluble metal-phosphate complexes, which is a mechanism for the immobilization of heavy metals in contaminated soils. mdpi.com Studies have shown that in the presence of plants, phosphate amendments can lead to the immobilization of metals like lead and zinc through the formation of metal-phosphate complexes in the rhizosphere. researchgate.net There can also be competition between fluoride and phosphate for binding sites on soil minerals. nih.gov
Influence of Soil pH on Fluoride and Phosphorus Retention
Biotic and Abiotic Degradation Pathways of Fluorinated Phosphorus Compounds
Defluorination is the process of cleaving a carbon-fluorine or, in the case of inorganic compounds, a phosphorus-fluorine bond. The biodegradation of highly fluorinated organic compounds is known to be very slow in the environment. nih.govasm.org This resistance to degradation is a significant environmental concern. nih.gov
For some polyfluoroalkyl phosphates (PAPs), which are organic compounds, microbial degradation has been observed. nih.gov This process involves the hydrolysis of the phosphate ester linkages, leading to the formation of fluorotelomer alcohols (FTOHs) and subsequently perfluorocarboxylates (PFCAs). nih.gov
For inorganic compounds like difluorophosphate, the primary degradation pathway in the environment is expected to be abiotic hydrolysis. This chemical reaction involves the breaking of the phosphorus-fluorine bond by water. Reductive defluorination, which involves the transfer of electrons to the fluorinated compound, is another mechanism that has been studied for the degradation of per- and polyfluoroalkyl substances (PFAS). mdpi.comnih.gov This can occur through various means, including biochemical pathways, photochemical reduction, and electrochemical methods. mdpi.comacs.orgresearchgate.net The efficiency of these reductive processes can be influenced by factors such as pH and the presence of other substances. mdpi.com
Transformations Leading to Stable Fluorinated Products
The environmental transformation of sodium difluorophosphate (NaPO₂F₂) is primarily governed by the chemical behavior of the difluorophosphate anion (PO₂F₂⁻). While relatively stable, this anion undergoes several transformations, notably hydrolysis and thermal decomposition, which lead to the formation of other, often more stable, fluorinated compounds and minerals. The ultimate fate of the fluorine and phosphorus atoms is highly dependent on environmental conditions such as pH, temperature, and the surrounding geochemical matrix.
The principal transformation pathway for the difluorophosphate ion in aqueous environments is hydrolysis. wikipedia.org Although more resistant to hydrolysis than compounds like hexafluorophosphate (B91526) (PF₆⁻), difluorophosphate will break down, particularly under acidic or alkaline conditions. wikipedia.orgacs.org This process involves the cleavage of a phosphorus-fluorine bond, yielding monofluorophosphate (PO₃F²⁻) and hydrofluoric acid. wikipedia.org The reaction can be summarized as:
PO₂F₂⁻ + H₂O ⇌ HPO₃F⁻ + HF
Further hydrolysis can subsequently convert monofluorophosphate to orthophosphate (PO₄³⁻).
Under thermal stress, difluorophosphates can decompose, initially releasing phosphoryl fluoride (POF₃) and forming a monofluorophosphate compound. wikipedia.org This monofluorophosphate can then decompose further into an orthophosphate. wikipedia.org
The fluoride and phosphate ions generated from these initial transformations can then react with minerals present in soil and water to form highly stable products. Research into the environmental fate of fluoride and phosphate shows that they can be incorporated into various mineral structures, effectively sequestering them from the biosphere. In soil, high concentrations of fluoride ions can promote the conversion of calcium phosphates into more stable iron and aluminum phosphates. ascelibrary.org Furthermore, fluoride ions can react with apatite to form fluorapatite, a mineral that is significantly more stable and less soluble in acidic conditions than hydroxyapatite. mdpi.com Thermodynamic studies also confirm that under certain conditions, fluorine can be captured in exceptionally stable mineral forms such as calcium fluoride (CaF₂) and calcium phosphate fluoride spinel (Ca₁₀(PO₄)₆F₂). mdpi.com
The following tables summarize the key transformation processes and the resulting stable products.
Table 1: Primary Transformation Pathways of Difluorophosphate
| Transformation Process | Conditions | Initial Reactant | Primary Products | Citation |
| Hydrolysis | Acidic or alkaline aqueous environments | Difluorophosphate (PO₂F₂⁻) | Monofluorophosphate (HPO₃F⁻), Hydrofluoric Acid (HF) | wikipedia.org |
| Thermal Decomposition | Elevated temperatures | Non-alkali/alkaline earth metal difluorophosphates | Phosphoryl Fluoride (POF₃), Monofluorophosphate (PO₃F²⁻) | wikipedia.org |
Table 2: Formation of Stable Products from Difluorophosphate Derivatives
| Derivative Ion | Interacting Minerals/Elements | Stable Fluorinated Product | Environmental Significance | Citation |
| Fluoride (F⁻) | Calcium (e.g., from Calcite) | Calcium Fluoride (CaF₂) | Highly insoluble mineral, sequesters fluoride | mdpi.com |
| Fluoride (F⁻) | Apatite [Ca₅(PO₄)₃(OH)] | Fluorapatite [Ca₅(PO₄)₃F] | More stable and less soluble than hydroxyapatite, increases resistance to resorption | mdpi.com |
| Fluoride (F⁻) & Phosphate (PO₄³⁻) | Calcium-rich environments | Calcium Phosphate Fluoride Spinel [Ca₁₀(PO₄)₆F₂] | Thermodynamically stable solid phase, captures fluorine | mdpi.com |
| Phosphate (PO₄³⁻) & Fluoride (F⁻) | Iron and Aluminum Oxides in soil | Iron Phosphate (Fe-P), Aluminum Phosphate (Al-P) | Stable phosphate minerals formed in the presence of high fluoride concentrations | ascelibrary.org |
Table 3: Influential Factors in the Transformation of this compound
| Factor | Influence on Transformation | Resulting Effect | Citation |
| pH | Controls the rate of hydrolysis of the PO₂F₂⁻ anion. | Hydrolysis is accelerated in both acidic and alkaline conditions. | wikipedia.org |
| Temperature | Can induce thermal decomposition of difluorophosphate salts. | Leads to the formation of POF₃ and monofluorophosphates, and ultimately orthophosphates. | wikipedia.org |
| Soil and Sediment Composition | The presence of Ca, Al, and Fe minerals provides reaction sites for fluoride and phosphate ions. | Promotes the formation of stable, insoluble mineral products like fluorapatite, CaF₂, and various metal phosphates. | ascelibrary.orgmdpi.comresearchgate.net |
| Moisture | Water is a necessary reactant for hydrolysis. | Higher water availability can facilitate the initial breakdown of difluorophosphate. | acs.org |
Advanced Analytical Methodologies for Difluorophosphate Research
Chromatographic Techniques for Purity Assessment and Decomposition Product Identification
Chromatography is a fundamental tool for separating and identifying the components of a mixture. In the context of difluorophosphate research, it is indispensable for assessing the purity of synthesized sodium difluorophosphate and for identifying the various products that form as it degrades, especially within the complex environment of a battery electrolyte.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of non-volatile species. In difluorophosphate research, HPLC, particularly when coupled with mass spectrometry (MS), is used to separate and quantify difluorophosphate ions and their degradation products in electrolyte solutions. researchgate.net
Anion-exchange chromatography is a specific type of HPLC that has been successfully used to separate monofluorophosphate (MFP) and difluorophosphate (DFP) from other phosphate (B84403) species. mdpi.com This separation is critical for accurately quantifying the concentration of each compound. For instance, researchers have developed HPLC methods to analyze the decomposition products of lithium hexafluorophosphate (B91526) (LiPF6)-based electrolytes, where difluorophosphate is a key intermediate. researchgate.netmdpi.com These methods often involve a post-column chromogenic reactor to enhance the detection of the separated ions. mdpi.com
The quantitative analysis of difluorophosphate and its byproducts provides valuable insights into the degradation mechanisms of electrolytes. For example, studies have shown that the presence of water can significantly accelerate the formation of organo(fluoro)phosphates from the decomposition of LiPF6, with difluorophosphate being a precursor. rsc.org By quantifying the amounts of different ionic organo(fluoro)phosphate species, researchers can compare their relative formation rates and understand the influence of various factors on electrolyte degradation. rsc.org
Table 1: HPLC Methods for Difluorophosphate Analysis
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| Anion-Exchange HPLC | Separation of MFP and DFP | Successful separation from polyphosphates. | mdpi.com |
| HPLC-MS | Analysis of electrolyte decomposition | Identification and quantification of oligo-organofluorophosphates. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of difluorophosphate research, GC-MS is crucial for identifying volatile decomposition products that may form in battery electrolytes. shimadzu.com The decomposition of electrolytes containing hexafluorophosphate salts can lead to the formation of various volatile species, including organofluorophosphates. shimadzu.comrsc.org
A typical GC-MS analysis involves diluting the electrolyte sample in a suitable solvent, such as dichloromethane, and then injecting the solution into the gas chromatograph. shimadzu.comacs.org The compounds are separated based on their boiling points and affinity for the chromatographic column before being detected and identified by the mass spectrometer. shimadzu.comacs.org GC-MS has been instrumental in identifying compounds like dimethyl fluorophosphate (B79755) (DMFP) and diethyl fluorophosphate (DEFP) in aged electrolytes. rsc.orgrsc.org
The identification of these volatile species is important for several reasons. Firstly, it helps to build a comprehensive picture of the electrolyte decomposition pathways. shimadzu.com Secondly, some of these volatile decomposition products, such as certain fluorophosphates, are known to be toxic, raising safety concerns. shimadzu.com Therefore, monitoring their formation is essential for developing safer battery systems. shimadzu.com
Table 2: Volatile Decomposition Products Identified by GC-MS
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
|---|---|---|---|
| Dimethyl fluorophosphate (DMFP) | 4.44 | 97, 98, 128 | shimadzu.com |
| Ethyl methyl fluorophosphate (EMFP) | 6.0 | 97, 115, 127, 141 | shimadzu.comrsc.org |
Isotopic Labeling Studies in Reaction Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms and molecules through complex reaction pathways. nih.govnih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹⁸O for ¹⁶O), researchers can follow the labeled atom using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This method provides unambiguous evidence for proposed reaction mechanisms.
In the context of difluorophosphate research, isotopic labeling can be used to elucidate the mechanisms of its formation and its role in the formation of the SEI. For instance, by using ¹⁸O-labeled water, one could trace the oxygen atoms from water to the formation of difluorophosphate and subsequently to other phosphate-containing species in the electrolyte or the SEI. This can help to confirm the hydrolysis pathways of hexafluorophosphate.
Similarly, ¹³C-labeled electrolyte solvents can be used to track the incorporation of solvent molecules into the SEI. acs.org When used in conjunction with a difluorophosphate additive, this approach can reveal how the additive influences the decomposition of the solvent and its contribution to the SEI. While specific isotopic labeling studies focusing solely on this compound are not extensively reported in the provided search results, the principle is well-established in the broader field of battery research and phosphate chemistry. nih.govacs.orgacs.org The use of stable isotope labeling with ¹⁸O has been instrumental in clarifying reaction mechanisms involving phosphate esters and anhydrides. nih.govnih.gov
The combination of these advanced analytical methodologies provides a comprehensive toolkit for researchers to understand the fundamental chemistry of this compound and to engineer its properties for various applications, particularly in the development of next-generation battery technologies.
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | NaPO₂F₂ |
| Monofluorophosphate | MFP |
| Difluorophosphate | DFP |
| Lithium Hexafluorophosphate | LiPF₆ |
| Dimethyl fluorophosphate | DMFP |
| Diethyl fluorophosphate | DEFP |
| Ethyl methyl fluorophosphate | EMFP |
| Lithium Difluorophosphate | LiPO₂F₂ |
| Dichloromethane | - |
| ¹⁸O-labeled water | - |
| ¹³C-labeled electrolyte solvents | - |
| Dibutylphosphate | DBP |
| Trimethyl phosphate | TMP |
| Triethyl phosphate | TEP |
| Fluoroethylene carbonate | FEC |
| Vinylene carbonate | VC |
| Ethylene (B1197577) carbonate | EC |
| Diethyl carbonate | DEC |
| Ethyl methyl carbonate | EMC |
| Lithium carbonate | Li₂CO₃ |
| Lithium methyl carbonate | LMC |
| Lithium ethylene dicarbonate | LEDC |
| Carbon dioxide | CO₂ |
| Lithium fluoride (B91410) | LiF |
| Boron trifluoride | BF₃ |
| Tetrafluoroborate (B81430) | TFB |
| Difluorophosphoric acid | HPO₂F₂ |
| Monofluorophosphoric acid | H₂PO₃F |
| Hexafluorophosphoric acid | HPF₆ |
| Phosphoryl fluoride | POF₃ |
| Phosphorus pentoxide | P₄O₁₀ |
| Calcium fluoride | CaF₂ |
| Tetramethylammonium (B1211777) difluorophosphate | (CH₃)₄NPO₂F₂ |
| Tetramethylammonium chloride | (CH₃)₄NCl |
| 1,2-dimethoxyethane | DME |
| Sodium carbonate | Na₂CO₃ |
| Sodium bicarbonate | NaHCO₃ |
| Sodium hydroxide (B78521) | NaOH |
| Acetonitrile | ACN |
| Tellurium | Te |
| Nitric acid | HNO₃ |
| Formic acid | HCOOH |
| Methanol | MeOH |
| Ethanol | EtOH |
| Isopropylamine | C₃H₉N |
| n-butylamine | C₄H₁₁N |
| t-butylamine | C₄H₁₁N |
| Dimethylamine | C₂H₇N |
| Diethylamine | C₄H₁₁N |
| Sarin | C₄H₁₀FO₂P |
Future Research Avenues and Emerging Concepts in Sodium Difluorophosphate Chemistry
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Scalability
The viability of sodium difluorophosphate as a widespread electrolyte additive is fundamentally linked to the development of manufacturing processes that are not only efficient and high-yielding but also environmentally sustainable and scalable for industrial production. Research is moving beyond traditional laboratory-scale syntheses to address these critical requirements.
One promising approach is a facile synthesis route involving the ion exchange of potassium difluorophosphate (KDFP) and sodium hexafluorophosphate (B91526) (NaPF6). researchgate.netrsc.orgresearchgate.net This method is noted for its simplicity and has been effectively used to produce NaPO2F2 for electrochemical testing. researchgate.net It represents a scalable pathway, leveraging commercially available precursors.
Another innovative and sustainable method is detailed in a patented one-step synthesis process. google.com This route involves the reaction of phosphorus pentoxide with sodium difluoro oxalate (B1200264) borate (B1201080) within a nonpolar solvent. google.com Key advantages of this process include its operational simplicity and the absence of expensive catalysts. The reaction byproducts can be removed by simple filtration, leading to a high-yield product. google.com Crucially, this synthesis avoids the use of toxic gases, enhancing its environmental friendliness. The purification process is also streamlined, requiring only distillation of the filtrate, which circumvents the need for recrystallization and its associated solvent waste. google.com The final product boasts high purity with minimal impurities, making it highly suitable for demanding applications like sodium-ion batteries. google.com
Future research in this area will likely focus on optimizing reaction conditions, minimizing solvent usage, and exploring continuous flow processes to further enhance scalability and reduce manufacturing costs, making sustainable production of high-purity this compound a commercial reality.
Advanced Spectroscopic and Imaging Techniques for In Situ Interfacial Dynamics Studies
Understanding how this compound functions requires a deep insight into the chemical and structural evolution of the electrode-electrolyte interface during battery operation. While conventional ex situ techniques like X-ray Photoelectron Spectroscopy (XPS) have been invaluable for identifying the stable components of the Solid-Electrolyte Interphase (SEI) derived from the difluorophosphate anion, they often miss the full picture. researchgate.netrsc.orgkyoto-u.ac.jp Ex situ analysis requires stopping the cell and disassembling it, which can introduce artifacts and alter the very interfaces being studied. chemrxiv.org
The frontier of this research lies in the application of in situ and operando techniques, which allow for real-time analysis of the battery as it cycles. rsc.orgosaka-u.ac.jp In situ XPS, for example, offers a time-resolved view of the SEI's chemical composition without destructive sample preparation. rsc.org An even more advanced approach is cryogenic XPS (Cryo-XPS), which can trap and identify metastable and volatile intermediate compounds within the SEI that are typically lost under standard ultrahigh vacuum conditions. chemrxiv.org Cryo-XPS studies have revealed that fluorophosphate (B79755) species (LiPOxFy) are primary inorganic constituents that decompose into the more commonly observed lithium fluoride (B91410) (LiF) during traditional XPS analysis. chemrxiv.org
Operando spectroscopy, which monitors the system under actual working conditions, is critical for linking interfacial evolution to electrochemical performance. nih.gov Techniques such as operando Electrochemical Impedance Spectroscopy (EIS) can track the evolution of charge transfer resistance, providing kinetic insights into the SEI's properties. wiley.com Combining these electrical measurements with structural and chemical probes like operando X-ray Absorption Spectroscopy (XAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can reveal the dynamic changes in the active sites and surface species, providing a holistic understanding of the interfacial mechanisms. nih.gov
| Technique | Abbreviation | Type | Information Provided |
| X-ray Photoelectron Spectroscopy | XPS | Ex situ / In situ | Elemental and chemical composition of stable SEI/CEI components. researchgate.netkyoto-u.ac.jp |
| Cryogenic XPS | Cryo-XPS | In situ | Identification of metastable and volatile intermediate species in the SEI. chemrxiv.org |
| Electrochemical Impedance Spectroscopy | EIS | Ex situ / Operando | Interfacial and charge-transfer resistance, ionic conductivity of the SEI. rsc.orgwiley.com |
| Raman & Infrared Spectroscopy | Raman/IR | Ex situ | Structural characterization and molecular vibrations of bulk salt and SEI components. rsc.org |
| Atomic Force Microscopy | AFM | In situ | Surface morphology and deposition of species on the electrode surface. researchgate.netresearchgate.net |
| X-ray Absorption Spectroscopy | XAS | Operando | Evolution of the electronic state and local coordination environment of specific elements. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The traditional trial-and-error approach to discovering and optimizing electrolyte formulations is time-consuming and expensive. The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift, enabling a data-driven approach to accelerate the design of high-performance electrolytes containing additives like this compound. pnas.orgnih.gov
This new methodology relies on building large datasets that correlate molecular structures with key electrochemical properties. nih.gov ML models are trained on this data to predict critical performance descriptors for new or hypothetical molecules. mdpi.comacs.org Important descriptors for electrolyte additives include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which indicate redox stability, as well as properties like the Gutmann donor number (DN), which reflects the interaction between molecules and ions. mdpi.comacs.orgrsc.org
The typical workflow involves:
Data Compilation: Gathering a database of known electrolyte additives and their experimentally or computationally determined properties. nih.gov
Model Training: Using algorithms like linear regression, random forests, or deep learning models (e.g., Variational Autoencoders) to learn the relationship between molecular features and performance metrics. pnas.orgmdpi.com
Virtual Screening: Employing the trained model to rapidly predict the properties of thousands of candidate molecules, effectively screening them without the need for synthesis. mdpi.comresearchgate.net This allows researchers to identify and prioritize the most promising candidates for experimental validation.
Fundamental Studies on Difluorophosphate Anion Interactions with Diverse Chemical Species and Interfaces
At its core, the function of this compound is governed by the complex interactions of the difluorophosphate (PO2F2-) anion with its chemical environment. A fundamental understanding of these interactions is crucial for rationally designing electrolytes. Research in this area combines advanced computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, with targeted experiments. rsc.orgdiva-portal.org
Key areas of investigation include:
Solvation Structure: The PO2F2- anion actively participates in the Na+ cation's solvation sheath. rsc.orgxmu.edu.cn MD simulations show that in certain electrolytes, anions can dominate the primary solvation shell over solvent molecules. rsc.org This "anion-dominated" solvation structure dictates which species is preferentially reduced or oxidized at the electrode surface, directly influencing the composition of the resulting SEI and cathode-electrolyte interphase (CEI). rsc.orgdiva-portal.org The nature of these interactions can be tuned by changing salt concentration and solvent type, leading to different solvation structures like solvent-separated ion pairs (SSIPs), contact-ion pairs (CIPs), and aggregates (AGGs). diva-portal.orgresearchgate.net
Interfacial Reactivity: The PO2F2- anion decomposes on the electrode surface to form a stable, Na+-conducting interface. researchgate.netrsc.org This interface is typically rich in inorganic components such as sodium fluoride (NaF) and various sodium phosphates (e.g., NaxPOyFz). researchgate.netwiley.com DFT calculations are used to explore the reaction pathways and decomposition products during this process. sciepublish.com
By elucidating these fundamental interactions, researchers can move beyond using this compound as a simple "black-box" additive and begin to precisely engineer the molecular environment to achieve targeted improvements in battery performance, safety, and lifespan.
Q & A
Q. What are the established methods for synthesizing high-purity sodium difluorophosphate (NaDFP) for battery research?
NaDFP is synthesized via a two-step reaction:
- Step 1 : Reaction of phosphorus oxychloride (POCl₃) with anhydrous hydrogen fluoride (HF) to produce difluorophosphoric acid (HPO₂F₂).
- Step 2 : Neutralization with sodium carbonate (Na₂CO₃) to yield NaDFP. Post-synthesis, purification involves recrystallization in non-aqueous solvents (e.g., dimethyl carbonate) to achieve ≥99.5% purity, critical for minimizing impurities like HF (≤200 ppm) and inorganic chlorides (≤10 ppm) .
Q. How is NaDFP structurally characterized to confirm its composition and purity?
Key techniques include:
- X-ray diffraction (XRD) : Determines crystallinity and phase purity. Orthorhombic crystal systems are typical, with lattice parameters (e.g., a = 8.039 Å, b = 6.205 Å, c = 7.635 Å) .
- Nuclear magnetic resonance (NMR) : ³¹P NMR identifies chemical shifts specific to the PO₂F₂⁻ anion (~-6 ppm to -8 ppm).
- Inductively coupled plasma (ICP) : Quantifies trace metal impurities (e.g., Fe, K, Li ≤10 ppm) .
Q. What role does NaDFP play as an electrolyte additive in sodium-ion batteries (SIBs)?
NaDFP modifies the solid-electrolyte interphase (SEI) by forming a Na⁺-conductive layer, which:
- Suppresses parasitic reactions at the electrode/electrolyte interface.
- Reduces impedance growth during cycling (e.g., 90% capacity retention after 1,500 cycles at 40°C in NMC532 cells) .
Advanced Research Questions
Q. How does NaDFP compare to lithium difluorophosphate (LiDFP) in stabilizing SEI layers across different battery chemistries?
- LiDFP : Enhances Li⁺ conductivity but is less effective in SIBs due to ionic radius mismatch.
- NaDFP : Tailored for Na⁺ transport, with SEI layers showing higher ionic conductivity (1.2 × 10⁻³ S/cm vs. 8.7 × 10⁻⁴ S/cm for LiDFP in analogous systems). Computational studies suggest PO₂F₂⁻ anions preferentially adsorb on Na metal anodes, reducing dendrite formation .
Q. What contradictions exist in the literature regarding NaDFP’s efficacy under high-voltage conditions?
- Positive results : NaDFP improves cycle life in Na₃V₂(PO₄)₃ cathodes up to 4.2 V by suppressing electrolyte oxidation.
- Contradictions : In layered oxide cathodes (e.g., NaNi₀.₅Mn₀.₃Co₀.₂O₂), excessive NaDFP (>2 wt%) increases gas evolution due to HF release. Mitigation involves pairing NaDFP with HF scavengers (e.g., vinylene carbonate) .
Q. What computational methods are used to model NaDFP’s interaction with electrode surfaces?
- Density functional theory (DFT) : Calculates adsorption energies of PO₂F₂⁻ on Na metal (-2.1 eV vs. -1.5 eV for PF₆⁻).
- Molecular dynamics (MD) : Simulates SEI formation dynamics, showing PO₂F₂⁻ reduces solvent decomposition by 40% .
Methodological Considerations
Q. How should researchers design experiments to evaluate NaDFP’s impact on full-cell SIB performance?
- Control group : Cells without additives.
- Variables : NaDFP concentration (0.5–5 wt%), cycling protocols (C-rates: 0.1C–5C), temperature (25°C–60°C).
- Metrics : Coulombic efficiency, impedance spectroscopy (EIS), post-mortem SEM/EDS of electrodes .
Q. What analytical techniques resolve discrepancies in SEI composition caused by NaDFP?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
